Introduction: Bridging the Worlds of Nucleobases and Bioactive Guanidiniums
Introduction: Bridging the Worlds of Nucleobases and Bioactive Guanidiniums
An In-depth Technical Guide to 2-(7H-purin-6-yl)guanidine: Structure, Properties, and Therapeutic Postulates
In the landscape of medicinal chemistry, the fusion of privileged scaffolds often yields molecules with novel and potent biological activities. 2-(7H-purin-6-yl)guanidine represents such a molecule, conceptually merging the purine core, fundamental to genetic information and cellular signaling, with the guanidinium group, a key player in molecular recognition and a common feature in numerous pharmaceuticals.[1][2][3] This guide presents a comprehensive theoretical and practical framework for understanding this unique chemical entity.
While direct experimental data on 2-(7H-purin-6-yl)guanidine is not extensively documented in publicly available literature, its structure allows for robust predictions of its chemical behavior, properties, and potential biological roles. This document serves as a whitepaper for researchers, scientists, and drug development professionals, providing a foundation for its synthesis, characterization, and exploration as a potential therapeutic agent. We will delve into its predicted properties based on first principles of its constituent moieties, propose a viable synthetic route, and outline a logical pathway for investigating its biological activity.
Molecular Architecture and Inherent Chemical Features
The structure of 2-(7H-purin-6-yl)guanidine is characterized by a guanidino group attached to the C6 position of a purine ring. This arrangement creates a molecule that is a structural analog of both the natural nucleobase adenine (6-aminopurine) and the amino acid arginine.
Chemical Structure and Tautomerism
The purine ring can exist in different tautomeric forms, with the proton on the imidazole ring residing on either the N7 or N9 nitrogen. The 7H-tautomer is specified in the nomenclature, though the 9H-tautomer is often the more stable form for many purine derivatives in solution. The guanidino group itself is a strong base and will be protonated to form the highly stable, resonance-delocalized guanidinium cation under physiological conditions (pH ~7.4).
Caption: Chemical structure of 2-(7H-purin-6-yl)guanidine.
Predicted Physicochemical Properties
The combination of the aromatic, heterocyclic purine and the highly basic, polar guanidinium group dictates the molecule's physicochemical profile. These properties are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₇N₇ | Based on chemical structure. |
| Molecular Weight | 177.17 g/mol | Calculated from the molecular formula. |
| pKa | ~13.6 | The guanidinium group is a very strong base, comparable to sodium hydroxide.[4] The purine ring also has acidic and basic sites (e.g., N1, N7, N9). |
| Aqueous Solubility | High | The molecule is highly polar and, being protonated at physiological pH, is expected to be readily soluble in water. |
| LogP | < 0 (likely negative) | The high polarity and charge of the guanidinium cation suggest a low partition coefficient. |
| Hydrogen Bonding | High Capacity | Features multiple hydrogen bond donors (N-H groups) and acceptors (purine nitrogens), facilitating strong interactions with biological targets.[2][5] |
Proposed Synthesis and Characterization
A logical and efficient synthesis of 2-(7H-purin-6-yl)guanidine can be devised based on established methods for guanylation of amino-heterocycles.[6][7] The most direct approach involves the reaction of 6-aminopurine (adenine) with a suitable guanylating agent.
Synthetic Workflow Rationale
The primary challenge in synthesizing guanidines is controlling the reactivity of the guanylating agent. Using a protected guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, provides a stable and manageable reagent. The reaction proceeds via nucleophilic attack of the exocyclic amino group of adenine on the S-methylisothiourea, followed by elimination of methanethiol. The Boc protecting groups can then be cleanly removed under acidic conditions to yield the target compound.
Caption: Proposed synthetic workflow for 2-(7H-purin-6-yl)guanidine.
Detailed Experimental Protocol
Step 1: Guanylation of 6-Aminopurine
-
To a solution of 6-aminopurine (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (NEt₃, 3.0 eq).
-
Add N,N'-di-Boc-S-methylisothiourea (1.2 eq) and mercury(II) chloride (HgCl₂, 1.1 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove solids.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Deprotection to Yield the Final Product
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its TFA salt.
-
Collect the solid by filtration and dry under vacuum.
Structural Characterization
The identity and purity of the synthesized 2-(7H-purin-6-yl)guanidine should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the covalent structure and proton/carbon environments.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
FT-IR Spectroscopy: To identify key functional groups, such as N-H, C=N, and the aromatic purine system.
Postulated Biological Activity and Therapeutic Potential
The unique hybrid structure of 2-(7H-purin-6-yl)guanidine suggests it could function as a modulator of enzymes that recognize purines or arginine. This dual-mimicry opens up several avenues for therapeutic investigation.
Primary Hypothesized Target Class: Protein Kinases
Protein kinases utilize ATP (a purine nucleotide) as a phosphate donor. The purine scaffold is a cornerstone of many kinase inhibitors. It is plausible that 2-(7H-purin-6-yl)guanidine could act as a competitive inhibitor in the ATP-binding pocket of various kinases.
Causality of Interaction:
-
Purine Core: The purine ring system can occupy the adenine-binding site, forming key hydrogen bonds with the "hinge" region of the kinase domain.
-
Guanidinium Group: The positively charged guanidinium moiety can form strong, directional hydrogen bonds and electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) often found at the entrance of the ATP-binding cleft. This could confer both potency and selectivity.
Caption: Hypothetical binding mode in a kinase active site.
Other Potential Targets
-
Nitric Oxide Synthases (NOS): These enzymes use arginine as a substrate. The guanidinium group of the molecule could mimic the arginine side chain, potentially leading to NOS inhibition.[3]
-
Purine-Metabolizing Enzymes: Enzymes involved in purine salvage or degradation pathways could be targeted.
-
G-Protein-Coupled Receptors (GPCRs): Specifically, purinergic receptors (e.g., adenosine or P2Y receptors) could be modulated.
Proposed Experimental Workflow for Biological Validation
A structured, multi-tiered approach is essential to efficiently identify and validate the biological activity of this novel compound.
Caption: Tiered workflow for biological activity screening.
Self-Validating Protocol Design
-
Initial Broad Screening (Tier 1): The compound should first be screened against a large, diverse panel of human kinases at a single high concentration (e.g., 10 µM). Concurrently, its general cytotoxicity should be assessed in one or two common cell lines (e.g., HEK293, HeLa) to establish a non-toxic concentration window for subsequent assays. A compound that is broadly cytotoxic is less desirable as a specific inhibitor.
-
Hit Confirmation and Potency (Tier 2): Any kinases showing significant inhibition (e.g., >50% at 10 µM) from the primary screen are considered "hits." The next step is to perform dose-response experiments for these specific kinases to determine their half-maximal inhibitory concentration (IC₅₀). This quantifies the compound's potency.
-
Cellular Target Engagement and Function (Tier 3): For the most potent and selective hits, the investigation moves into a cellular context.
-
Target Engagement: It is crucial to demonstrate that the compound inhibits the target kinase inside the cell. This can be done by treating cells with the compound and then measuring the phosphorylation level of a known substrate of that kinase via Western Blot or similar techniques. A reduction in substrate phosphorylation validates that the compound is cell-permeable and engages its intended target.
-
Functional Outcome: Finally, a functional assay relevant to the kinase's biological role should be performed. For an inflammatory kinase, this could be measuring the inhibition of pro-inflammatory cytokine release (e.g., IL-6, TNF-α) after stimulation.[7]
-
Conclusion
2-(7H-purin-6-yl)guanidine stands as a molecule of significant theoretical interest, strategically positioned at the intersection of nucleobase and guanidinium chemistry. While awaiting empirical validation, the principles of medicinal chemistry provide a strong basis for predicting its properties and biological potential, particularly as a kinase inhibitor. The proposed synthetic and screening strategies outlined in this guide offer a clear and logical roadmap for any research program aiming to explore this promising chemical space. Its unique structural features warrant investigation and could lead to the development of novel probes or therapeutic leads for a range of human diseases.
References
-
Wikipedia. Guanidine. [Link]
-
MDPI. (2018). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-.... [Link][1]
-
Journal of Chemical and Pharmaceutical Research. (2016). Applications of Guanidine in Pharmaceutical Field. [Link][2]
-
MDPI. (2021). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. [Link][9]
-
ScienceOpen. (2023). Biologically active guanidine alkaloids. [Link][10]
-
PubMed. (2013). Biological activities of guanidine compounds. [Link][3]
-
INEOS OPEN. (2021). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. [Link][4]
-
ResearchGate. (2016). Guanidine group: Definition and pharmaceutical applications. [Link][5]
-
MDPI. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link][6]
-
National Center for Biotechnology Information. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link][7]cite: 27]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
